molecular formula C10H13F2N B2600492 1-(2,4-Difluorophenyl)butan-1-amine CAS No. 1021033-54-4

1-(2,4-Difluorophenyl)butan-1-amine

Cat. No. B2600492
CAS RN: 1021033-54-4
M. Wt: 185.218
InChI Key: UYWOZTJRNLKMSP-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13F2N . It has a molecular weight of 185.22 . The compound is liquid at room temperature .


Synthesis Analysis

The synthesis of amines like 1-(2,4-Difluorophenyl)butan-1-amine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .


Molecular Structure Analysis

The InChI code for 1-(2,4-Difluorophenyl)butan-1-amine is 1S/C10H13F2N/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10H,2-3,13H2,1H3 . This indicates the presence of a butan-1-amine group attached to a 2,4-difluorophenyl group.


Chemical Reactions Analysis

Amines, including 1-(2,4-Difluorophenyl)butan-1-amine, can act as both bases and nucleophiles due to the unshared electron pair. They can undergo a variety of chemical reactions, including alkylation, reduction, and reactions with alkyl halides .


Physical And Chemical Properties Analysis

1-(2,4-Difluorophenyl)butan-1-amine is a liquid at room temperature . It has a molecular weight of 185.22 .

Scientific Research Applications

Biological Imaging and Fluorescent Probes

Fluorinated compounds are often used as fluorescent probes in biological imaging. Researchers have explored the potential of 1-(2,4-Difluorophenyl)butan-1-amine derivatives as imaging agents. By attaching fluorophores to the compound, they can visualize specific cellular processes or biomolecules.

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

1-(2,4-difluorophenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10H,2-3,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWOZTJRNLKMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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